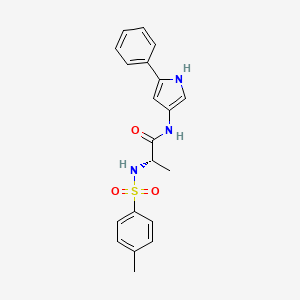

(S)-2-(4-Methylphenylsulfonamido)-N-(5-phenyl-1H-pyrrol-3-yl)propanamide

Übersicht

Beschreibung

(S)-2-(4-Methylphenylsulfonamido)-N-(5-phenyl-1H-pyrrol-3-yl)propanamide, which is abbreviated as SMPP, is a synthetic, sulfonamide-based compound that has been widely studied for its potential use in scientific research. SMPP has been found to exhibit a variety of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties. It has been used in a variety of laboratory experiments, and its potential applications in medicine and biotechnology are being explored.

Wissenschaftliche Forschungsanwendungen

TRPV1 Antagonists

A significant application of compounds structurally related to (S)-2-(4-Methylphenylsulfonamido)-N-(5-phenyl-1H-pyrrol-3-yl)propanamide is as TRPV1 antagonists. TRPV1 is a receptor involved in pain perception, and antagonists of this receptor have the potential to act as analgesics. For instance, derivatives of similar compounds have shown high affinity as TRPV1 ligands, indicating potential for pain management applications. Specifically, a study by Ann et al. (2016) found that certain N-benzyl phenylsulfonamide derivatives exhibited strong analgesic activity in pain models, highlighting the relevance of these compounds in pain management research (Ann et al., 2016).

Biocatalysis in Drug Metabolism

Compounds like this compound can be used in biocatalysis for drug metabolism studies. Zmijewski et al. (2006) demonstrated the application of microbial-based biocatalytic systems to produce mammalian metabolites of similar compounds. This approach is vital for understanding drug metabolism and supporting the structure characterization of metabolites (Zmijewski et al., 2006).

Antimicrobial Applications

Some derivatives of this compound exhibit antimicrobial properties. For example, a study by Akbari et al. (2022) found that certain N-substituted pyrrolin-2-ones, related to this compound, showed antimicrobial activity. This highlights the potential of such compounds in the development of new antimicrobial agents (Akbari et al., 2022).

Antibacterial Activity

Sulfonamide derivatives, structurally akin to the subject compound, have been synthesized and evaluated for antibacterial activity. Ajani et al. (2012) synthesized a series of such compounds and found them effective against various bacterial strains, indicating their potential in addressing bacterial infections (Ajani et al., 2012).

A3 Adenosine Receptor Agonists

Compounds structurally related to this compound have been studied as A3 adenosine receptor agonists. Baraldi et al. (2004) synthesized and tested a series of derivatives, finding that they displayed affinity for this receptor in the nanomolar range. This indicates potential applications in the treatment of diseases where A3 adenosine receptor modulation is beneficial (Baraldi et al., 2004).

Anticonvulsant Activity

Similar compounds have been investigated for anticonvulsant activity. Kamiński et al. (2016) synthesized a library of propanamide derivatives, evaluating them in various seizure models. This research suggests potential use in developing new antiepileptic drugs (Kamiński et al., 2016).

Anticancer Agents

Another important application is in the field of cancer research. Redda et al. (2011) synthesized derivatives of N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide, evaluating their cytotoxic effects on various cancer cell lines. This underscores the potential of these compounds as anticancer agents (Redda et al., 2011).

Safety and Hazards

Eigenschaften

IUPAC Name |

(2S)-2-[(4-methylphenyl)sulfonylamino]-N-(5-phenyl-1H-pyrrol-3-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S/c1-14-8-10-18(11-9-14)27(25,26)23-15(2)20(24)22-17-12-19(21-13-17)16-6-4-3-5-7-16/h3-13,15,21,23H,1-2H3,(H,22,24)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWXXUDGPFRNIMZ-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)NC2=CNC(=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C)C(=O)NC2=CNC(=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743411 | |

| Record name | N~2~-(4-Methylbenzene-1-sulfonyl)-N-(5-phenyl-1H-pyrrol-3-yl)-L-alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

99740-00-8 | |

| Record name | N~2~-(4-Methylbenzene-1-sulfonyl)-N-(5-phenyl-1H-pyrrol-3-yl)-L-alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

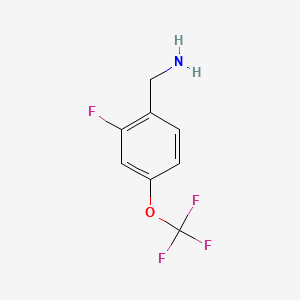

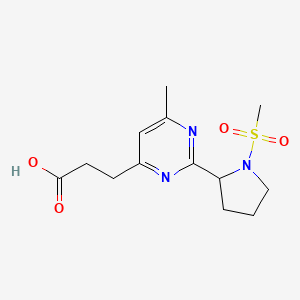

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-5-[2-(1-methanesulfonyl-pyrrolidin-2-yl)-ethyl]-pyridine](/img/structure/B1401321.png)

![5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1401325.png)

![(3AS,8aS)-4-(2-(trifluoromethyl)benzyl)octahydropyrrolo[3,2-b]azepin-5(1H)-one](/img/structure/B1401327.png)